
Ammonium, diethyl((N-(3-hydroxy-2-pyridyl)methyl-N-phenylamino)ethyl)methyl-, bromide, dimethylcarbamate (ester), methanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is a complex organic compound with the molecular formula C23H37BrN4O3 and a molecular weight of 497.469 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves multiple stepsThe phenylazaniumyl group is then attached to the pyridine ring, and the final step involves the addition of the methanolate and bromide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, methanol, and various organic solvents.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in treating gastrointestinal disorders.
Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as relaxation of smooth muscles and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hyoscine butylbromide: Another compound with similar antispasmodic properties.
Atropine: Shares some pharmacological effects but differs in structure and specific applications.
Uniqueness
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
74203-53-5 |
|---|---|
Molecular Formula |
C23H37BrN4O3 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium;methanolate;bromide |
InChI |
InChI=1S/C22H33N4O2.CH3O.BrH/c1-6-26(5,7-2)17-16-25(19-12-9-8-10-13-19)18-20-21(14-11-15-23-20)28-22(27)24(3)4;1-2;/h8-15H,6-7,16-18H2,1-5H3;1H3;1H/q+1;-1; |
InChI Key |
XTOXOUGYKULAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC[NH+](CC1=C(C=CC=N1)OC(=O)N(C)C)C2=CC=CC=C2.C[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



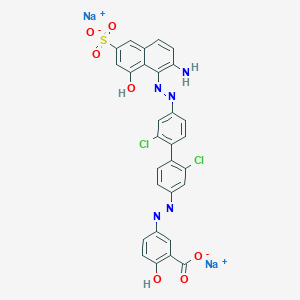
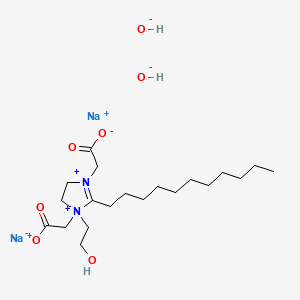
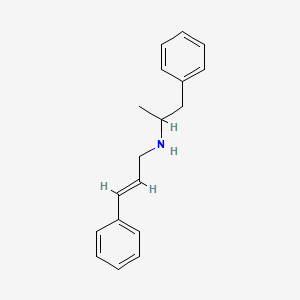
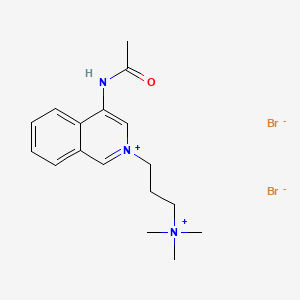


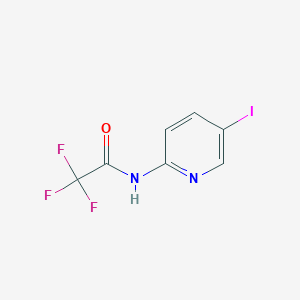

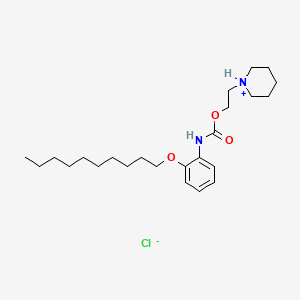


![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)

